molecular formula C8H8Br2N2O2 B13729136 Ethyl 3-amino-2,5-dibromoisonicotinate

Ethyl 3-amino-2,5-dibromoisonicotinate

Cat. No.: B13729136
M. Wt: 323.97 g/mol
InChI Key: ADKXUISRKQPPDK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,5-dibromoisonicotinate is a chemical compound that belongs to the class of isonicotinates This compound is characterized by the presence of an ethyl ester group, an amino group, and two bromine atoms attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2,5-dibromoisonicotinate typically involves the bromination of ethyl isonicotinate followed by amination. One common method includes the following steps:

    Bromination: Ethyl isonicotinate is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce bromine atoms at the 2 and 5 positions.

    Amination: The dibromo compound is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the 3 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,5-dibromoisonicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield hydroxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 3-amino-2,5-dibromoisonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,5-dibromoisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-amino-2,5-dibromoisonicotinate can be compared with other similar compounds such as:

    Ethyl 3-aminoisonicotinate: Lacks the bromine atoms, resulting in different reactivity and biological activity.

    Ethyl 2,5-dibromoisonicotinate: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.

    3-Amino-2,5-dibromoisonicotinic acid: The free acid form, which may have different solubility and reactivity compared to the ethyl ester.

Properties

Molecular Formula

C8H8Br2N2O2

Molecular Weight

323.97 g/mol

IUPAC Name

ethyl 3-amino-2,5-dibromopyridine-4-carboxylate

InChI

InChI=1S/C8H8Br2N2O2/c1-2-14-8(13)5-4(9)3-12-7(10)6(5)11/h3H,2,11H2,1H3

InChI Key

ADKXUISRKQPPDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1Br)Br)N

Origin of Product

United States

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